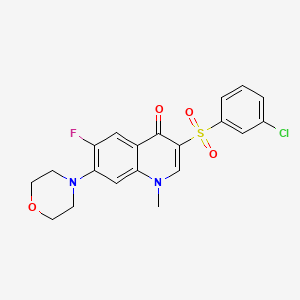

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

Description

3-((3-Chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a quinolinone derivative characterized by a sulfonyl-substituted aromatic core and multiple functional groups. The compound features a 3-chlorophenylsulfonyl moiety at position 3, a fluorine atom at position 6, a methyl group at position 1, and a morpholino group (a six-membered ring containing oxygen and nitrogen) at position 7. These substituents confer distinct physicochemical and pharmacological properties. The fluorine atom at position 6 may increase lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncological pathways .

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O4S/c1-23-12-19(29(26,27)14-4-2-3-13(21)9-14)20(25)15-10-16(22)18(11-17(15)23)24-5-7-28-8-6-24/h2-4,9-12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLYLIJNFKHSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the quinoline core: This can be achieved through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using reagents such as chlorosulfonic acid or sulfonyl chlorides.

Morpholino group addition: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

Final modifications: The final steps may include methylation and other functional group modifications to achieve the desired compound.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Fluoro Position

The fluorine atom at position 6 of the quinoline ring is activated for substitution due to the electron-withdrawing effects of the sulfonyl group (at position 3) and the ketone (at position 4). This creates a favorable environment for nucleophilic aromatic substitution (NAS):

Example :

Treatment with morpholine in the presence of K₂CO₃ could replace the 6-fluoro group with a morpholino moiety, forming a bis-morpholino derivative. This reactivity is consistent with fluorinated heterocycles where electron-deficient positions facilitate substitution .

Sulfonyl Group Reactivity

The 3-chlorophenylsulfonyl group is a strong electron-withdrawing substituent. While sulfones are generally stable, they can participate in:

Reduction Reactions

The sulfonyl group may be reduced to a sulfide or thioether under specific conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(3-Chlorophenylthio) derivative |

| NaBH₄/CuI | Methanol, 50°C | Partial reduction to sulfinate |

This is inferred from sulfone reduction pathways in related compounds .

Morpholino Group Reactivity

The morpholino substituent at position 7 is a saturated tertiary amine. While typically stable, it can undergo:

Protonation/Coordination

-

Forms salts with acids (e.g., HCl), enhancing solubility.

-

Acts as a ligand in metal-catalyzed reactions (e.g., Pd or Cu) .

N-Oxidation

Reaction with peracids (e.g., mCPBA) yields N-oxide derivatives, altering electronic properties and bioactivity .

Keto-Enol Tautomerism

The 4-keto group enables tautomerism, influencing reactivity:

-

Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-hydrogen, enabling alkylation or acylation at position 3 .

-

Oxidation : The ketone is resistant to further oxidation under mild conditions but may form carboxylates under strong oxidizers (e.g., KMnO₄) .

Ring Functionalization

Electrophiles (e.g., NO₂⁺) may attack position 5 or 8 if activated by directing effects, though steric and electronic factors limit reactivity .

Methyl Group at Position 1

The 1-methyl group is relatively inert but can undergo:

-

Oxidation : Strong oxidizers (e.g., CrO₃) convert it to a carboxylic acid, though this is unlikely without adjacent activating groups .

-

Radical Halogenation : Limited due to the absence of activating substituents.

Biological Interactions

While not a chemical reaction per se, the sulfonyl and morpholino groups participate in non-covalent interactions (e.g., hydrogen bonding) with biological targets. For example:

Scientific Research Applications

The compound 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a member of the quinoline family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This detailed article explores its scientific research applications, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in modulating protein kinase activity, which is crucial for cancer cell proliferation. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth, leading to reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .

- Case Study : In vitro studies demonstrated that similar quinoline derivatives induced apoptosis in cancer cells by enhancing pro-apoptotic proteins and reducing anti-apoptotic proteins, suggesting a potential pathway for therapeutic intervention.

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial effects. The presence of the chlorophenyl and sulfonyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anti-inflammatory Effects

Some studies suggest that quinoline compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make them potential candidates for treating inflammatory diseases.

Comparative Analysis of Related Compounds

To provide a clearer understanding of the compound's efficacy, a comparative analysis with other quinoline derivatives can be insightful:

Mechanism of Action

The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on their substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison of Quinolinone Derivatives

Key Comparative Insights:

Position 1 Substituents: The methyl group in the target compound offers minimal steric hindrance compared to bulkier substituents like propyl () or benzyl derivatives (). Smaller alkyl/aryl groups may enhance membrane permeability and oral bioavailability .

Position 7 Modifications: The morpholino group in the target compound provides a balance between hydrophilicity (via oxygen) and hydrogen-bonding capacity, contrasting with the pyrrolidinyl () and diethylamino () groups. Morpholino’s cyclic ether structure may reduce metabolic degradation compared to linear amines .

Fluorination Patterns :

- The 6-fluoro substitution in the target compound is conserved across most analogs, suggesting its critical role in electronic modulation or steric positioning. 6,7-Difluoro () could enhance metabolic stability but may reduce solubility due to increased lipophilicity .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~460 g/mol) compared to simpler analogs (e.g., 239.67 g/mol in ) may limit blood-brain barrier penetration but improve plasma protein binding . Morpholino and sulfonyl groups enhance aqueous solubility relative to purely hydrocarbon substituents (e.g., benzyl or cyclopropyl) .

Inferred Pharmacological Implications

- Antimicrobial Activity: Fluorinated quinolinones (e.g., ) are known for antibacterial properties, with fluorine enhancing DNA gyrase inhibition .

- Kinase Inhibition: Morpholino and sulfonyl groups are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), suggesting possible anticancer applications .

- Metabolic Stability: The sulfonyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-sulfonated analogs .

Biological Activity

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, a morpholine ring, and various substituents that contribute to its unique properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4-one |

| Molecular Formula | C27H24ClFN2O4S |

| Molecular Weight | 505.0 g/mol |

| Key Functional Groups | Chlorobenzenesulfonyl, Fluorine, Morpholine |

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit various kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in numerous diseases such as cancer and neurodegenerative disorders . The binding of the compound to the active site of these enzymes prevents their normal function, thereby modulating cellular activities such as proliferation and apoptosis.

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as HeLa and COS-7. The presence of halogen substitutions on the phenyl ring enhances this activity . Specific compounds demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent antitumor effects.

Neuroprotective Effects

The compound's ability to inhibit kinases also positions it as a potential therapeutic agent for neurological disorders. In preclinical models, it has been observed to exert protective effects against neuronal cell death associated with conditions like Alzheimer's disease and Parkinson's disease . The modulation of signaling pathways through kinase inhibition may contribute to neuroprotection.

Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines and mediators, suggesting its potential use in treating autoimmune diseases and inflammatory conditions .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of quinoline derivatives, 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations as low as 5 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Studies

Another research project investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. Mice treated with the compound exhibited improved motor function and reduced neuronal loss compared to control groups, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic: What validated synthetic methodologies are recommended for synthesizing this quinolinone derivative, and how can reaction yields be optimized?

Answer:

The synthesis of structurally similar quinolinones involves multi-step protocols, including N-sulfonylation of aminobenzoates with aryl sulfonyl chlorides, followed by phosphonate acylation and aza-Michael addition (e.g., yields of 58–85% for intermediates) . Key optimization strategies:

- Use LDA (Lithium Diisopropylamide) as a base for phosphonate acylation to improve regioselectivity.

- Monitor reaction progress via ³¹P-NMR to track phosphoryl intermediate formation .

- Purify via column chromatography to separate cis/trans diastereomers, which often form in ratios of 70–99% enol vs. keto tautomers .

Basic: Which spectroscopic techniques are critical for characterizing the sulfonyl and morpholino substituents in this compound?

Answer:

- ¹H/¹³C-NMR : Identify sulfonyl group integration (δ ~10.5–10.9 ppm for NH protons) and morpholino ring protons (δ ~3.5–4.0 ppm for N-CH₂) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., MH+ at m/z 428.0999 for analogs) and isotopic patterns for chlorine/fluorine .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1150–1220 cm⁻¹) and quinolinone C=O (~1650 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact, as morpholino and sulfonyl groups may irritate mucous membranes .

- First Aid : For accidental exposure, wash skin with soap/water, and consult a physician immediately. Provide SDS sheets detailing toxicity data (e.g., LD50 for analogs) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-chlorophenylsulfonyl group on bioactivity?

Answer:

- Comparative Synthesis : Replace the 3-chlorophenylsulfonyl group with other aryl sulfonyl moieties (e.g., 4-fluorophenyl, nitro-substituted) and test cytotoxicity against cancer cell lines (e.g., HL-60, MCF-7) .

- Docking Studies : Use molecular modeling to assess binding affinity with target proteins (e.g., ABCB1 transporters linked to drug resistance) .

- Statistical Analysis : Apply ANOVA to compare IC50 values across derivatives, ensuring n ≥ 4 replicates per group to minimize variability .

Advanced: What experimental frameworks are suitable for assessing environmental fate and ecotoxicological risks of this compound?

Answer:

- OECD Guidelines : Conduct biodegradation assays (e.g., Modified Sturm Test) to measure half-life in soil/water matrices .

- Trophic-Level Studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor bioaccumulation via LC-MS/MS .

- QSAR Modeling : Predict log P and BCF (bioconcentration factor) using software like EPI Suite, validated against experimental HPLC-derived log P values .

Advanced: How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for quinolinone derivatives?

Answer:

- Solvent Calibration : Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations .

- Dynamic Effects : Analyze temperature-dependent NMR to detect tautomeric equilibria (e.g., enol-keto interconversion) that alter peak splitting .

- Cross-Validation : Compare with XRD-derived structural data to resolve ambiguities in substituent positioning .

Advanced: What mechanistic assays are recommended to elucidate the compound’s inhibition of multidrug resistance (MDR) proteins?

Answer:

- Calcein-AM Assay : Quantify ABCB1 inhibition by measuring intracellular calcein accumulation via flow cytometry .

- qRT-PCR : Measure mRNA levels of ABCB1 in treated vs. untreated cancer cells to assess transcriptional regulation .

- Patch-Clamp Electrophysiology : Evaluate ion channel modulation by the morpholino group, which may synergize with sulfonyl pharmacophores .

Advanced: How can photodegradation pathways of this compound be systematically studied under environmental conditions?

Answer:

- Photolysis Chambers : Exclude solutions to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-HRMS .

- Radical Trapping : Add scavengers (e.g., isopropanol for •OH) to identify reactive species driving degradation .

- Quantum Yield Calculation : Use actinometry to determine photolytic efficiency relative to reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.